molecular formula C4H7Br3O2Sn B14572503 Methyl 3-(tribromostannyl)propanoate CAS No. 61470-32-4

Methyl 3-(tribromostannyl)propanoate

Cat. No.: B14572503
CAS No.: 61470-32-4
M. Wt: 445.52 g/mol
InChI Key: XOCSHGKZSZLSIU-UHFFFAOYSA-K
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Description

Methyl 3-(tribromostannyl)propanoate is an organotin compound that features a tribromostannyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(tribromostannyl)propanoate can be synthesized through the reaction of methyl 3-bromopropanoate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(tribromostannyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The tribromostannyl group can be replaced by other nucleophiles, such as halides or alkyl groups.

    Reduction Reactions: The compound can be reduced to form methyl 3-stannylpropanoate using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents can convert the tribromostannyl group to a stannic oxide derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium iodide in acetone.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Hydrogen peroxide in acetic acid.

Major Products

    Substitution: Methyl 3-iodopropanoate.

    Reduction: Methyl 3-stannylpropanoate.

    Oxidation: Stannic oxide derivatives.

Scientific Research Applications

Methyl 3-(tribromostannyl)propanoate has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of complex organotin compounds.

    Materials Science: Employed in the preparation of tin-based materials with unique electronic properties.

    Biological Studies: Investigated for its potential use in medicinal chemistry due to its ability to interact with biological molecules.

    Industrial Applications: Utilized in the production of polymers and other materials with enhanced properties .

Mechanism of Action

The mechanism of action of methyl 3-(tribromostannyl)propanoate involves the interaction of the tribromostannyl group with various molecular targets. The tribromostannyl group can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(tribromostannyl)propanoate is unique due to the presence of the tribromostannyl group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61470-32-4

Molecular Formula

C4H7Br3O2Sn

Molecular Weight

445.52 g/mol

IUPAC Name

methyl 3-tribromostannylpropanoate

InChI

InChI=1S/C4H7O2.3BrH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3

InChI Key

XOCSHGKZSZLSIU-UHFFFAOYSA-K

Canonical SMILES

COC(=O)CC[Sn](Br)(Br)Br

Origin of Product

United States

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